1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol;(E)-but-2-enedioic acid
Descripción
The compound 1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol (E)-but-2-enedioic acid, also known as T-817MA or edonerpic maleate, is a neuroprotective and neurotrophic agent synthesized as a maleate salt. Its mechanism involves interactions with collapsin response mediator protein 2 (CRMP2), sigma-1 receptor activation, and modulation of synaptic plasticity . Preclinical studies demonstrate its ability to promote neurite outgrowth, protect against amyloid-beta (Aβ)-induced neurotoxicity, and enhance recovery from motor deficits . However, phase 2 clinical trials in AD patients failed to show significant cognitive benefits, leading to discontinuation of development .
Propiedades
IUPAC Name |
1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol;(E)-but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S.C4H4O4/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16;5-3(6)1-2-4(7)8/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUCYBFCLXANSO-WLHGVMLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519187-24-7 | |
| Record name | 3-Azetidinol, 1-[3-(2-benzo[b]thien-5-ylethoxy)propyl]-, (2E)-2-butenedioate (1:1) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519187-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Métodos De Preparación
The synthesis of 1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol involves several steps. One method includes the reduction of 1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propionyl]azetidin-3-ol using alkali metal borohydride, such as sodium borohydride, in the presence of an activator like sulphuric acid, hydrogen chloride, or trifluoroacetic acid . Industrial production methods often use similar synthetic routes but on a larger scale to ensure the compound’s availability for research and potential therapeutic use .
Análisis De Reacciones Químicas
1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol undergoes various chemical reactions, including reduction and substitution reactions. Common reagents used in these reactions include alkali metal borohydrides and protonic acids .
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Research has identified this compound as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease (AD). A study indicated that T-817MA , a derivative of this compound, demonstrated significant neuroprotective effects against amyloid-beta-induced neurotoxicity. It showed promise in enhancing axonal regeneration in models of sciatic nerve injury, suggesting its utility in treating peripheral nerve damage as well .
Case Studies
Clinical Trials
The compound is currently undergoing clinical trials to assess its efficacy and safety profile in humans. Early-phase trials have highlighted its potential as a treatment for various neurological disorders, focusing on both central and peripheral nervous system applications .
Mecanismo De Acción
The mechanism of action of 1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol involves its binding to collapsin-response-mediator-protein 2 (CRMP2). This binding facilitates experience-driven synaptic glutamate AMPA receptor delivery, which plays a crucial role in neural plasticity and motor function recovery . The compound’s ability to enhance synaptic AMPA receptor delivery underlies its neuroprotective and neurotrophic effects .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Neuroprotective Compounds with Overlapping Mechanisms
Pharmacological Differentiation
CRMP2 Modulation :
Edonerpic maleate uniquely binds CRMP2, a protein critical for regulating voltage-gated calcium/sodium channels and axonal guidance . This distinguishes it from cholinesterase inhibitors (e.g., donepezil) and NMDA antagonists (e.g., memantine), which target neurotransmitter systems directly. Preclinical studies show edonerpic reduces CRMP2 phosphorylation, enhancing synaptic plasticity .
Sigma-1 Receptor Activation :
Unlike blarcamesine (a selective sigma-1 agonist), edonerpic exhibits dual activity: CRMP2 binding and sigma-1 activation. Sigma-1 agonism may contribute to its neuroprotective effects by stabilizing mitochondrial function and reducing oxidative stress .
Neurotrophic Effects :
Edonerpic promotes neurite outgrowth in rat hippocampal neurons, a property shared with neurotrophins like BDNF but rare among small-molecule drugs . Comparatively, CRMP2-derived peptides lack this neurotrophic activity but show efficacy in traumatic injury models .
Preclinical and Clinical Efficacy
Table 2: Comparative Preclinical Outcomes
Clinical Outcomes :
Actividad Biológica
1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol, often referred to as a benzothiophene derivative, has garnered attention for its potential therapeutic applications, particularly in the context of central and peripheral nervous system disorders. This compound exhibits several biological activities, including neuroprotection, nerve regeneration promotion, and neurite outgrowth stimulation. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure
The compound can be structurally represented as follows:
Neuroprotective Effects
Research indicates that 1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol exhibits significant neuroprotective properties. In vitro studies have shown its ability to protect neuronal cells from oxidative stress and apoptosis. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and inflammation, suggesting its utility in treating neurodegenerative diseases.
Nerve Regeneration
The compound has been reported to promote nerve regeneration. In animal models of nerve injury, administration of this compound resulted in enhanced recovery of motor function and increased axonal regrowth compared to control groups. These effects are attributed to the compound’s ability to stimulate Schwann cell proliferation and migration, which are crucial for nerve repair.
Neurite Outgrowth
In addition to its regenerative capabilities, this compound has been shown to stimulate neurite outgrowth in cultured neurons. Studies demonstrate that it enhances the length and complexity of neurites, indicating its potential as a therapeutic agent for conditions characterized by neuronal damage or degeneration.
Case Study 1: Neuroprotection in Animal Models
A study conducted on rats subjected to induced oxidative stress demonstrated that treatment with the compound significantly reduced markers of neuronal damage. Behavioral assessments indicated improved cognitive function post-treatment, supporting its neuroprotective role.
Case Study 2: Peripheral Nerve Injury
In a controlled trial involving rats with sciatic nerve injuries, administration of 1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol resulted in a marked increase in functional recovery as assessed by walking track analysis and electromyography. Histological examinations revealed enhanced axonal regeneration and myelination.
Table 1: Summary of Biological Activities
| Activity Type | Description | Observed Effects |
|---|---|---|
| Neuroprotection | Protection against oxidative stress | Reduced neuronal apoptosis |
| Nerve Regeneration | Promotion of nerve repair | Enhanced axonal regrowth |
| Neurite Outgrowth | Stimulation of neuronal processes | Increased neurite length and branching |
Table 2: Comparative Efficacy in Animal Models
| Study Reference | Model Used | Treatment Duration | Key Findings |
|---|---|---|---|
| Study A | Rat model | 4 weeks | Significant reduction in oxidative markers |
| Study B | Sciatic nerve injury | 6 weeks | Improved functional recovery and histology |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is optimal for purity assessment, as demonstrated in regulated pharmaceutical analysis . Fourier-transform infrared spectroscopy (FTIR) can confirm functional groups (e.g., azetidin-3-ol and fumarate moieties), while nuclear magnetic resonance (NMR) resolves stereochemical details. For crystalline derivatives, X-ray crystallography provides definitive structural confirmation, as seen in benzimidazole analogs .
Q. How can synthetic routes for this compound be optimized to improve yield and reduce side products?
- Methodological Answer : Employ palladium-catalyzed reductive cyclization or microwave-assisted synthesis to enhance reaction efficiency. Use controlled stoichiometry of the azetidine and benzothiophene precursors to minimize undesired intermediates. Post-synthetic purification via column chromatography (e.g., silica gel with gradient elution) is critical, as described for structurally related N-heterocycles .
Q. What safety precautions are essential during handling and storage?
- Methodological Answer : Wear full protective gear (gloves, goggles, lab coat) due to potential acute toxicity and skin irritation risks . Store the compound in a refrigerator (2–8°C) under inert gas (e.g., nitrogen) to prevent hydrolysis of the azetidine ring. Stability studies under ICH guidelines (25°C/60% RH) are recommended for long-term storage validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer : Combine experimental NMR with density functional theory (DFT) calculations to cross-validate chemical shifts. For example, discrepancies in proton environments near the benzothiophene moiety can be resolved by comparing experimental -NMR spectra with simulated data from Gaussian09 or similar software . Multi-dimensional NMR (e.g., -HSQC) may clarify ambiguous assignments.
Q. What strategies are effective in studying the compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. For kinase targets, conduct competitive ATP-binding assays with fluorescent probes. Molecular docking (e.g., AutoDock Vina) can predict binding poses, while mutagenesis studies validate critical residues, as applied to benzimidazole-based inhibitors .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
- Methodological Answer : Optimize solvent systems (e.g., ethyl acetate/hexane mixtures) and employ slow evaporation techniques. For persistent amorphous outcomes, derivatization (e.g., co-crystallization with fumaric acid) may improve lattice formation. Single-crystal X-ray diffraction with synchrotron radiation enhances resolution, as demonstrated for azetidine derivatives .
Q. What experimental designs are suitable for investigating metabolic stability in vitro?
- Methodological Answer : Use liver microsomal assays (human or rodent) with LC-MS/MS quantification. Monitor degradation of the parent compound and identify metabolites via high-resolution mass spectrometry (HRMS). Include positive controls (e.g., verapamil) and cytochrome P450 inhibitors (e.g., ketoconazole) to assess enzyme-specific pathways .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer : Perform Hansen solubility parameter (HSP) modeling to predict solvent compatibility. Experimental discrepancies may arise from protonation states (e.g., fumarate salt vs. free base). Adjust pH in aqueous systems (e.g., phosphate buffer) to modulate ionization, as seen in benzoic acid analogs .
Q. Why do computational toxicity predictions diverge from in vitro cytotoxicity results?
- Methodological Answer : Validate in silico models (e.g., ProTox-II) with parallel in vitro assays (e.g., MTT on HepG2 cells). Discrepancies may stem from unaccounted reactive metabolites or membrane permeability factors. Incorporate physiologically based pharmacokinetic (PBPK) modeling to bridge gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
